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molecular formula C7H14N2O B8423049 2,4-Dimethyl-3-oxa-2,7-diazabicyclo[3.3.0]octane

2,4-Dimethyl-3-oxa-2,7-diazabicyclo[3.3.0]octane

Cat. No. B8423049
M. Wt: 142.20 g/mol
InChI Key: QMEFHZNTWKHCPU-UHFFFAOYSA-N
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Patent
US05416096

Procedure details

13.2 g (61.6 mmol) of ethyl 2,4-dimethyl-3-oxa-2,7-diazabicyclo[3.3.0]octane-7-carboxylate are heated under reflux with 39 g of Ba(OH)2.8HaO in 200 ml of water overnight. K2CO3 is added, the BaCO3 is filtered off with suction and the filtrate is extracted several times with CHCl3. The extract is dried over K2CO3 and concentrated and the residue is distilled.
Name
ethyl 2,4-dimethyl-3-oxa-2,7-diazabicyclo[3.3.0]octane-7-carboxylate
Quantity
13.2 g
Type
reactant
Reaction Step One
[Compound]
Name
Ba(OH)2
Quantity
39 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[O:9][CH:8]([CH3:10])[CH:7]2[CH:3]1[CH2:4][N:5](C(OCC)=O)[CH2:6]2.C([O-])([O-])=O.[K+].[K+]>O>[CH3:1][N:2]1[O:9][CH:8]([CH3:10])[CH:7]2[CH:3]1[CH2:4][NH:5][CH2:6]2 |f:1.2.3|

Inputs

Step One
Name
ethyl 2,4-dimethyl-3-oxa-2,7-diazabicyclo[3.3.0]octane-7-carboxylate
Quantity
13.2 g
Type
reactant
Smiles
CN1C2CN(CC2C(O1)C)C(=O)OCC
Step Two
Name
Ba(OH)2
Quantity
39 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the BaCO3 is filtered off with suction
EXTRACTION
Type
EXTRACTION
Details
the filtrate is extracted several times with CHCl3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract is dried over K2CO3
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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